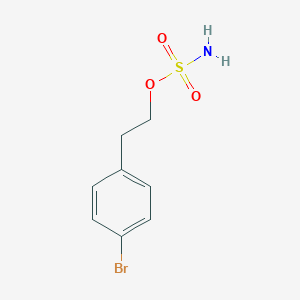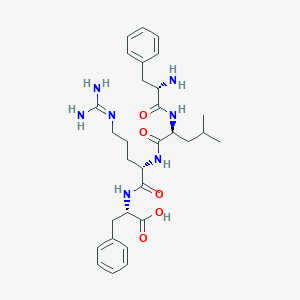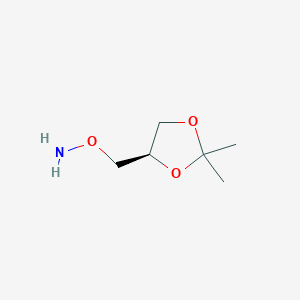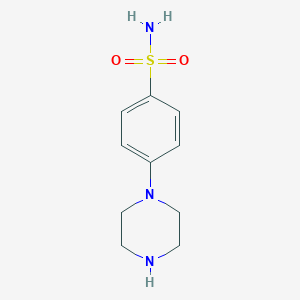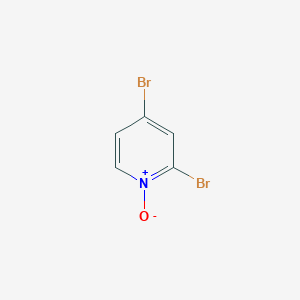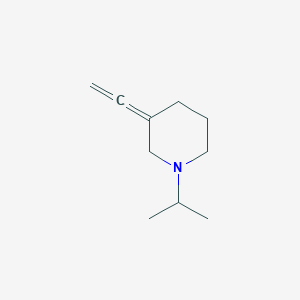
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) is a chemical compound with the molecular formula C10H17N. It belongs to the class of organic compounds known as piperidines. Piperidine is widely used in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have an effect on the central nervous system, specifically on the dopamine and serotonin systems.
Biochemical and Physiological Effects:
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have an effect on the central nervous system, specifically on the dopamine and serotonin systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in lab experiments is its wide range of potential applications. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of using piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in lab experiments is its toxic and flammable nature, which requires careful handling.
Orientations Futures
There are several future directions for the study of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI). One area of research is the development of new drug candidates for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the identification of new applications for piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) in fields such as agriculture and industry. Additionally, further studies are needed to fully understand the mechanism of action of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) and its potential side effects.
Méthodes De Synthèse
The synthesis of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) can be achieved through a variety of methods. One of the most common methods is the reaction between 3-penten-2-one and 1,5-diaminopentane in the presence of a catalyst. Another method involves the reaction between 3-penten-2-one and piperidine in the presence of a reducing agent. The synthesis of piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) requires careful handling due to its toxic and flammable nature.
Applications De Recherche Scientifique
Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and antiviral properties. Piperidine, 3-ethenylidene-1-(1-methylethyl)-(9CI) has also been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
113558-36-4 |
|---|---|
Formule moléculaire |
C10H17N |
Poids moléculaire |
151.25 g/mol |
InChI |
InChI=1S/C10H17N/c1-4-10-6-5-7-11(8-10)9(2)3/h9H,1,5-8H2,2-3H3 |
Clé InChI |
GGSYGXREKKERLL-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(=C=C)C1 |
SMILES canonique |
CC(C)N1CCCC(=C=C)C1 |
Synonymes |
Piperidine, 3-ethenylidene-1-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



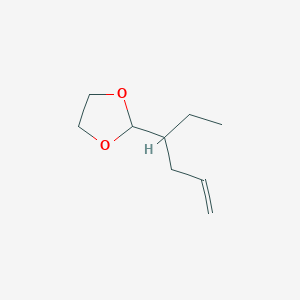

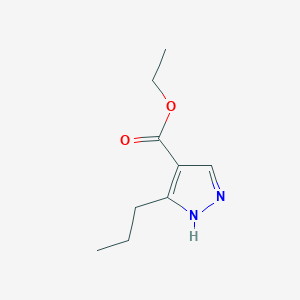
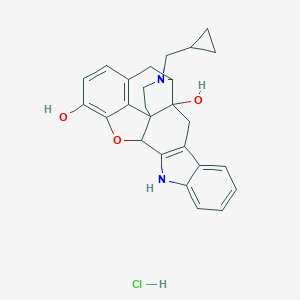
![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)
